![molecular formula C15H17N5O2S B1238603 2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-4-thiazolecarbohydrazide is a member of tetralins.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The compound 2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide, due to its complex structure, finds applications in the synthesis and characterization of novel organic compounds. For instance, similar naphthalene derivatives have been synthesized through reactions involving thiocarbohydrazide, leading to compounds with potential antimicrobial activities (Gupta & Chaudhary, 2013). Such synthetic routes often employ ionic liquids and bromotrimethylsilane, indicating the relevance of advanced synthetic methodologies in the development of naphthalene-based compounds.
Antimicrobial and Antifungal Properties
Naphthalene derivatives, including those structurally related to the compound , have been evaluated for their antimicrobial and antifungal properties. The synthesized compounds, through various synthetic pathways, have shown considerable activity against microbial strains, highlighting their potential as antimicrobial agents. These findings suggest that modifications to the naphthalene core can significantly impact the biological activities of these compounds, making them valuable in the development of new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Anticancer Activity
The anticancer potential of naphthalene-based compounds, akin to the one , has been explored through various studies. These compounds have been tested against different cancer cell lines, showing promising results in inhibiting cancer cell proliferation. Such studies indicate that the structural features inherent to naphthalene derivatives, including the presence of thiazole and carbohydrazide functionalities, may contribute to their anticancer activities. The exploration of these compounds in cancer research underscores their potential utility in developing novel anticancer therapies (Tumosienė et al., 2020).
DNA Protection
Research has also delved into the protective activities of naphthalene derivatives against DNA damage, particularly induced by agents like bleomycin-iron. These studies suggest that certain naphthalene-based compounds can effectively mitigate DNA damage, thereby offering a protective effect. This property is particularly relevant in the context of oxidative stress and its implications in various diseases, including cancer, highlighting the therapeutic potential of these compounds in protecting genetic material (Abdel-Wahab, El-Ahl, & Badria, 2009).
Propiedades
Fórmula molecular |
C15H17N5O2S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C15H17N5O2S/c1-22-10-5-6-11-9(7-10)3-2-4-12(11)19-20-15-17-13(8-23-15)14(21)18-16/h5-8H,2-4,16H2,1H3,(H,17,20)(H,18,21)/b19-12- |
Clave InChI |
IDFQFWCLAOPALJ-UNOMPAQXSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)/C(=N\NC3=NC(=CS3)C(=O)NN)/CCC2 |
SMILES |
COC1=CC2=C(C=C1)C(=NNC3=NC(=CS3)C(=O)NN)CCC2 |
SMILES canónico |
COC1=CC2=C(C=C1)C(=NNC3=NC(=CS3)C(=O)NN)CCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)

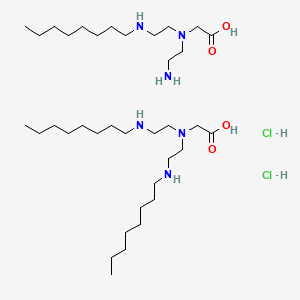

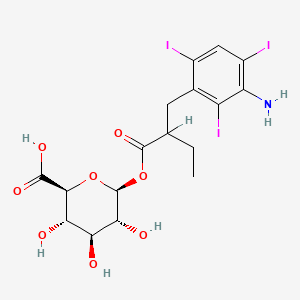
![(Z)-7-[(1R,2R,3R)-2-[(E)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1238528.png)
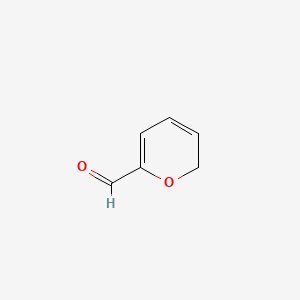
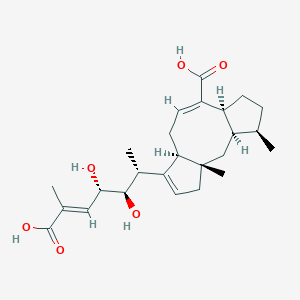

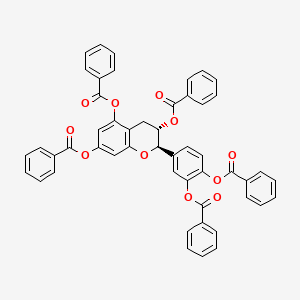
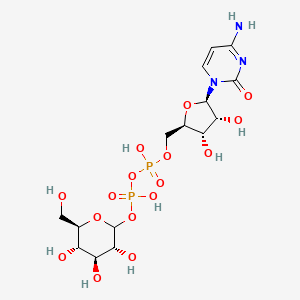
](/img/structure/B1238540.png)
